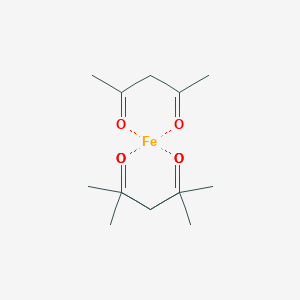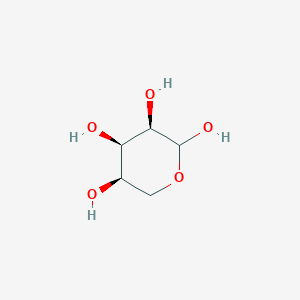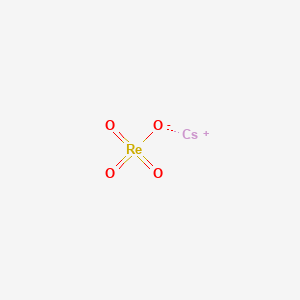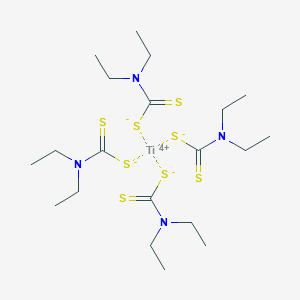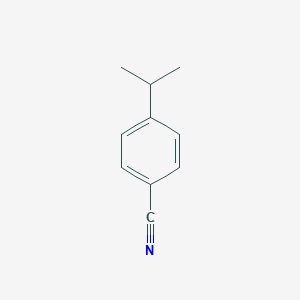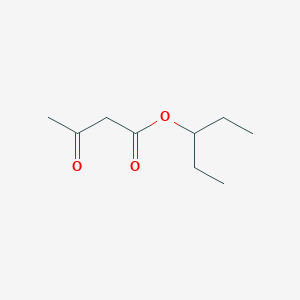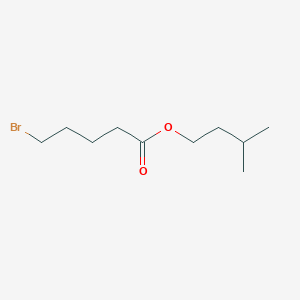
Dicesium selenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicesium selenate is a chemical compound that has been used in scientific research for various applications. It is a salt of selenic acid and cesium, and its chemical formula is Cs2SeO4. This compound is known for its unique properties, which make it useful in different fields of research.
Wirkmechanismus
Dicesium selenate acts as a source of selenate ions, which can react with other compounds to form new materials. It can also interact with other ions in solution, such as cesium ions, to form complex structures.
Biochemical and Physiological Effects:
Dicesium selenate has been found to have biochemical and physiological effects on organisms. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dicesium selenate in lab experiments is its unique properties, which make it useful in various applications. However, one of the limitations is that it can be difficult to obtain and purify, which can make it expensive to use.
Zukünftige Richtungen
There are several future directions for research involving dicesium selenate. One area of research is the development of new materials using dicesium selenate as a precursor. Another area of research is the study of its effects on biological systems, including its potential as a therapeutic agent for cancer treatment. Additionally, research can be conducted on the use of dicesium selenate in photovoltaic devices to improve their efficiency and lifespan.
In conclusion, dicesium selenate is a unique compound that has been used in various scientific research applications. Its properties make it useful in different fields of research, including crystal growth, radiation detection, and photovoltaic devices. Further research can be conducted to explore its potential as a therapeutic agent for cancer treatment and to improve the efficiency of photovoltaic devices.
Synthesemethoden
Dicesium selenate can be synthesized by reacting cesium hydroxide with selenic acid. The reaction produces dicesium selenate and water. The resulting compound is then purified by crystallization.
Wissenschaftliche Forschungsanwendungen
Dicesium selenate has been used in various scientific research applications, including crystal growth, radiation detection, and photovoltaic devices. It is also used in the production of cesium selenide, which is a semiconductor material used in electronic devices.
Eigenschaften
CAS-Nummer |
10326-29-1 |
|---|---|
Produktname |
Dicesium selenate |
Molekularformel |
CsSeO4 Cs2O4Se |
Molekulargewicht |
408.78 g/mol |
IUPAC-Name |
dicesium;selenate |
InChI |
InChI=1S/2Cs.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GIIBVORKUMBCJK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
Kanonische SMILES |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
Andere CAS-Nummern |
10326-29-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



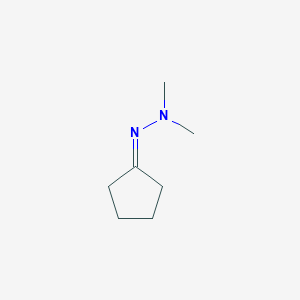
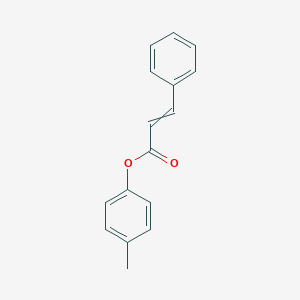

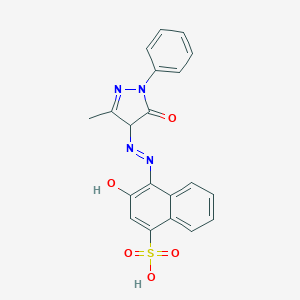
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
